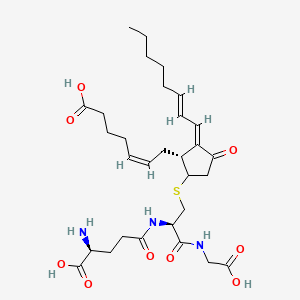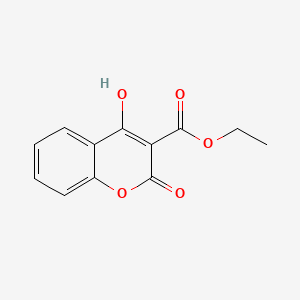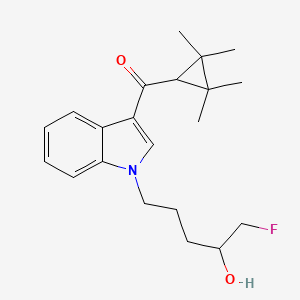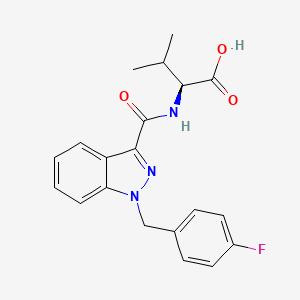
15-デオキシ-Δ12,14-プロスタグランジン J2 グルタチオン
概要
説明
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is a compound derived from the prostaglandin D2 series. It is known for its potent anti-inflammatory properties and its role as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been extensively studied for its involvement in various biological processes, including inflammation, apoptosis, and cellular signaling pathways .
科学的研究の応用
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: The compound is studied for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: The compound is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
作用機序
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .
Mode of Action
15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .
Biochemical Pathways
15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .
Pharmacokinetics
It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.
Result of Action
15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .
Action Environment
The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .
将来の方向性
Understanding the structure, synthesis, and functional mechanisms of 15d-PGJ2 is important to develop preventive agents and limit the progression of associated diseases . Further studies are needed to explore the health benefits of 15d-PGJ2 related to various diseases and the PPAR-γ signalling pathway .
生化学分析
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione induces many biological responses involved in the pathophysiological effects associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione change over time. It has been observed that pretreatment of cells with 1 μM 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .
Metabolic Pathways
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is involved in various metabolic pathways. It is a metabolite of PGD2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2 involves the dehydration of prostaglandin D2. This reaction can be catalyzed by albumin or occur spontaneously under physiological conditions. The resulting product, 15-deoxy-Delta12,14-Prostaglandin J2, can then be conjugated with glutathione through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of the prostaglandin reacts with the thiol group of glutathione .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of prostaglandin D2, followed by its conversion to 15-deoxy-Delta12,14-Prostaglandin J2 and subsequent conjugation with glutathione. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The electrophilic center of the compound allows for substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .
類似化合物との比較
Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2.
Prostaglandin E2: Another prostaglandin with distinct biological functions.
Cyclopentenone Prostaglandins: A group of prostaglandins with similar electrophilic properties
Uniqueness: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is unique due to its potent anti-inflammatory effects and its ability to modulate multiple signaling pathways through its interaction with PPARγ and NF-κB. This makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSKAKTGJJITI-YPYHUWNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-6-hydroxy-8,9-dime](/img/no-structure.png)




![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)
